molecular formula C16H14BrNO3S B4054669 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No.: B4054669
M. Wt: 380.3 g/mol
InChI Key: UWHQSIRTTRHVSW-UHFFFAOYSA-N
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Description

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a bromothiophene moiety attached to an indolone core

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the bromothiophene moiety can enhance the binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The initial step involves the bromination of thiophene to form 5-bromothiophene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The bromothiophene intermediate is then coupled with an indolone derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This step forms the core structure of the compound.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the indolone core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 3-[2-(5-fluorothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
  • 3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This property can enhance the compound’s binding affinity to biological targets and its overall stability.

Properties

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxyindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S/c1-2-18-11-6-4-3-5-10(11)16(21,15(18)20)9-12(19)13-7-8-14(17)22-13/h3-8,21H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHQSIRTTRHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one

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